Prifinium bromide

Catalog No.
S540182
CAS No.
4630-95-9
M.F
C22H28BrN
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prifinium bromide

CAS Number

4630-95-9

Product Name

Prifinium bromide

IUPAC Name

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide

Molecular Formula

C22H28BrN

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

UCGJZJXOPSNTGZ-UHFFFAOYSA-M

SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]

Solubility

Soluble in DMSO

Synonyms

padrin, prifinium, prifinium bromide, pyrodifenium bromide

Canonical SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]

Description

The exact mass of the compound Prifinium bromide is 385.1405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Simultaneous Quantification of Prifinium Bromide and Paracetamol in Pharmaceutical Formulations

    Scientific Field: Pharmaceutical Chemistry

    Summary of Application: A simple, rapid, accurate, and precise HPLC method was developed and validated for the simultaneous quantification of prifinium bromide and paracetamol combination in pharmaceutical dosage form.

    Methods of Application: The separation was achieved on a normal phase-nitrile (CN) column. The mobile phase consisted of 30 mM ammonium acetate buffer–acetonitrile (50%:50%, v/v) at pH = 6.5. The UV detection was carried out at a wavelength of 254 nm.

    Results: A linear response was observed over a concentration range 3–50 μg/mL for prifinium bromide and paracetamol. The limit of detection for prifinium bromide was 0.75 μg/mL and its limit of quantification was 2.30 μg/mL.

Prifinium Bromide is primarily used as an antimuscarinic agent with antispasmodic and antiemetic properties, and it’s often used in the treatment of irritable bowel syndrome and irritable colon syndrome .

Prifinium bromide is an antimuscarinic agent primarily used for its antispasmodic and antiemetic properties. It is particularly effective in treating conditions like irritable bowel syndrome by reducing muscle spasms in the gastrointestinal tract. The compound belongs to the class of organic compounds known as diphenylmethanes, characterized by its structure where two hydrogen atoms in methane are replaced by phenyl groups. Its chemical formula is C22H28BrNC_{22}H_{28}BrN, with a molecular weight of approximately 386.37 g/mol .

Prifinium bromide acts as an anticholinergic agent. It works by blocking the action of acetylcholine, a neurotransmitter involved in muscle contractions, including those in the gut [, ]. This blockage relaxes gut muscles, potentially relieving IBS symptoms like cramps and diarrhea [].

As an anticholinergic agent, prifinium bromide can cause side effects like dry mouth, constipation, blurred vision, and difficulty urinating []. Information on specific toxicity data is limited, but caution is advised due to its anticholinergic properties.

Typical of quaternary ammonium compounds, including nucleophilic substitutions and hydrolysis. The compound can react with nucleophiles due to the positive charge on the nitrogen atom, which makes it susceptible to attack by various reagents. For instance, it can form complexes with metals or other organic molecules, affecting its pharmacological activity .

The primary biological activity of prifinium bromide is its antimuscarinic effect, which involves blocking muscarinic acetylcholine receptors. This action leads to decreased gastrointestinal motility and secretions, providing relief from symptoms associated with gastrointestinal disorders. Additionally, prifinium bromide exhibits antiemetic properties, making it useful in preventing nausea and vomiting . Its pharmacokinetics suggest a favorable absorption profile, although specific details on metabolism and excretion remain limited.

Prifinium bromide can be synthesized through several methods, typically involving the reaction of diphenylmethanol derivatives with suitable amines under acidic or basic conditions. One notable synthesis route involves the chemoselective activation of epoxides in the presence of unprotected aliphatic amines using lanthanum triflate as a catalyst . The reaction conditions are crucial for achieving high yields and purity.

Prifinium bromide is primarily used in the medical field for treating functional gastrointestinal disorders. Its antimuscarinic properties make it effective for alleviating symptoms related to irritable bowel syndrome and other similar conditions. Additionally, it has applications in veterinary medicine for managing gastrointestinal issues in animals .

Interaction studies indicate that prifinium bromide may interact with other medications, potentially altering their effects or increasing the risk of adverse reactions. For instance, concurrent use with other anticholinergic drugs can enhance side effects such as dry mouth or blurred vision. Therefore, careful monitoring is recommended when prescribing this compound alongside other medications .

Prifinium bromide shares structural similarities with several other compounds in the diphenylmethane class and quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Prifinium BromideC22H28BrNC_{22}H_{28}BrNAntimuscarinic agent with specific use in IBS
Pyridinium BromideC5H5BrNC_{5}H_{5}BrNSmaller structure; used primarily as a disinfectant
Pyrodifenium BromideC22H28BrNC_{22}H_{28}BrNSimilar structure but different pharmacological uses
TrihexyphenidylC20H26NC_{20}H_{26}NUsed mainly for Parkinson's disease; less specific to IBS
DicyclomineC19H34N2O2C_{19}H_{34}N_2O_2Antispasmodic but not a quaternary ammonium compound

Prifinium bromide's unique combination of chemical structure and specific therapeutic applications distinguishes it from these similar compounds, particularly in its targeted action on muscarinic receptors in the gastrointestinal tract .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Exact Mass

385.14051 g/mol

Monoisotopic Mass

385.14051 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3B7O9ZC520

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

A - Alimentary tract and metabolism
A03 - Drugs for functional gastrointestinal disorders
A03A - Drugs for functional gastrointestinal disorders
A03AB - Synthetic anticholinergics, quaternary ammonium compounds
A03AB18 - Prifinium bromide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Irritant

Irritant

Other CAS

4630-95-9

Wikipedia

Prifinium bromide

Dates

Modify: 2023-08-15
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16: Sasaki D, Suzuki A, Yoshida Y, Okamoto K, Ohmi T, Takahashi S, Yoshida S, Fukushi K, Higuchi K. Treatment of irritable bowel syndrome with prifinium bromide. Clin Ther. 1985;7(2):190-8. PubMed PMID: 2859117.
17: Kobayashi K, Mitani E, Tatsumi S, Sasaki Y, Nakamura M, Yamada H. Studies on papillary function and effect of prifinium bromide and other antispasmodics on motility of the papillary region (sphincter of Oddi) in humans. Clin Ther. 1985;7(2):154-63. PubMed PMID: 2859116.
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